Enhanced Potency Against Glioblastoma Cell Lines (U373V) Compared to Temozolomide
Antitumor agent-110 (compound 13) demonstrates a 14.5-fold increase in potency compared to temozolomide (TMZ, compound 1a) against the U373V human glioblastoma cell line [1]. This direct head-to-head comparison in the same study highlights its superior growth-inhibitory activity.
| Evidence Dimension | Growth inhibition (GI50) |
|---|---|
| Target Compound Data | 3.59 ± 1.4 µM |
| Comparator Or Baseline | Temozolomide (TMZ, 1a): 51.9 ± 7.4 µM |
| Quantified Difference | 14.5-fold reduction in GI50 |
| Conditions | MTT assay in U373V (vector control) human glioblastoma cell line; >3 independent experiments (n=5 per experiment) [1]. |
Why This Matters
This level of potency improvement over the clinical standard of care indicates a significant advance for in vitro glioblastoma studies, enabling research at lower, potentially more therapeutically relevant concentrations.
- [1] Summers HS, Lewis W, Williams HEL, Bradshaw TD, Moody CJ, Stevens MFG. Discovery of new imidazotetrazinones with potential to overcome tumor resistance. Eur J Med Chem. 2023;257:115507. Table 1. View Source
